molecular formula C34H30N6O8S B13029863 (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate

(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate

Cat. No.: B13029863
M. Wt: 682.7 g/mol
InChI Key: SRYXMOWEXPUPLH-NYBSAPDNSA-N
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Description

The compound “(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate” is a complex organic molecule that features multiple functional groups, including benzoyloxy, isobutyramido, and triazolopyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:

    Formation of the tetrahydrothiophene core: This could be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the triazolopyrimidinyl group: This might involve a cycloaddition reaction between an azide and an alkyne, followed by further functionalization.

    Attachment of the benzoyloxy groups: This could be done through esterification reactions using benzoyl chloride and the corresponding alcohol groups.

    Addition of the isobutyramido group: This could involve an amidation reaction using isobutyric acid and an amine group on the intermediate compound.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each step to maximize yield and purity. This might involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidinyl group can be reduced under specific conditions.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolopyrimidinyl derivatives.

    Substitution: Compounds with different functional groups replacing the benzoyloxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biology, the compound might be studied for its potential biological activity

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. The triazolopyrimidinyl group might interact with enzymes or receptors, modulating their activity. The benzoyloxy and isobutyramido groups could also contribute to binding interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate
  • (2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-methylamido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of the triazolopyrimidinyl group, in particular, distinguishes it from many other compounds and suggests potential biological activity.

Properties

Molecular Formula

C34H30N6O8S

Molecular Weight

682.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-[5-(2-methylpropanoylamino)-7-oxo-6H-triazolo[4,5-d]pyrimidin-3-yl]thiolan-2-yl]methyl benzoate

InChI

InChI=1S/C34H30N6O8S/c1-19(2)28(41)36-34-35-27-24(29(42)37-34)38-39-40(27)30-26(48-33(45)22-16-10-5-11-17-22)25(47-32(44)21-14-8-4-9-15-21)23(49-30)18-46-31(43)20-12-6-3-7-13-20/h3-17,19,23,25-26,30H,18H2,1-2H3,(H2,35,36,37,41,42)/t23-,25-,26-,30-/m1/s1

InChI Key

SRYXMOWEXPUPLH-NYBSAPDNSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2[C@H]3[C@@H]([C@@H]([C@H](S3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=NN2C3C(C(C(S3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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